

A Comparative Guide to ^1H NMR Data of 4-Cyanopyridine

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Compound of Interest

Compound Name: 3-Cyano-4-methylpyridine

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This guide provides a comprehensive cross-referencing of ^1H NMR data for 4-cyanopyridine, offering a valuable resource for researchers, scientists, and professionals in drug development. By comparing experimental data from different sources and against isomeric alternatives, this document aims to facilitate accurate spectral interpretation and compound identification.

Quantitative ^1H NMR Data

The following table summarizes the ^1H NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-cyanopyridine and its isomers, 2-cyanopyridine and 3-cyanopyridine, in deuterated chloroform (CDCl_3) and dimethyl sulfoxide ($\text{DMSO}-d_6$).

Compound	Solvent	Chemical Shift (δ , ppm) and Coupling Constant (J, Hz)	Integration
4-Cyanopyridine	CDCl ₃	8.83 (d, J = 6.0 Hz), 7.55 (d, J = 6.0 Hz)[1]	2H, 2H
DMSO-d ₆	9.05 (d, J = 5.1 Hz), 8.00 (d, J = 5.1 Hz)[2]	2H, 2H	
2-Cyanopyridine	CDCl ₃	8.74 (ddd, J = 4.9, 1.8, 0.9 Hz), 7.88 (td, J = 7.7, 1.8 Hz), 7.75 (d, J = 7.8 Hz), 7.58 (ddd, J = 7.6, 4.8, 1.2 Hz)[3]	1H, 1H, 1H, 1H
3-Cyanopyridine	CDCl ₃	8.91 (s), 8.85 (d, J = 4.0 Hz), 8.00 (d, J = 8.0 Hz), 7.48 (dd, J = 8.0, 4.0 Hz)[1][4]	1H, 1H, 1H, 1H
DMSO-d ₆	9.22 (s), 9.03 (d, J < 0.3 Hz), 8.47 (dt, J = 8.1, 1.6 Hz), 7.81 (dd, J = 8.1, 5.0 Hz)[4]	1H, 1H, 1H, 1H	

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for acquiring a high-quality ¹H NMR spectrum of a cyanopyridine sample.

2.1. Sample Preparation

- Sample Purity:** Ensure the cyanopyridine sample is of high purity to avoid misleading signals from impurities. If necessary, purify the compound using an appropriate method such as recrystallization or column chromatography.

- **Solvent Selection:** Choose a suitable deuterated solvent that readily dissolves the sample. CDCl_3 is a common choice for many organic compounds, while DMSO-d_6 is used for less soluble samples.^[1]
- **Concentration:** Dissolve 5-10 mg of the cyanopyridine isomer in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.^[1]
- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added ($\delta = 0.00$ ppm).^[1]
- **Filtration:** To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.^[1]
- **Tuning and Matching:** Tune and match the NMR probe to the resonance frequency of the ^1H nucleus to maximize signal-to-noise.
- **Locking:** Lock the magnetic field frequency using the deuterium signal from the solvent.
- **Shimming:** Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical spectral lines. This can be performed manually or automatically.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Pulse Angle:** Use a 30-45 degree pulse angle.^[5]
 - **Spectral Width:** Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

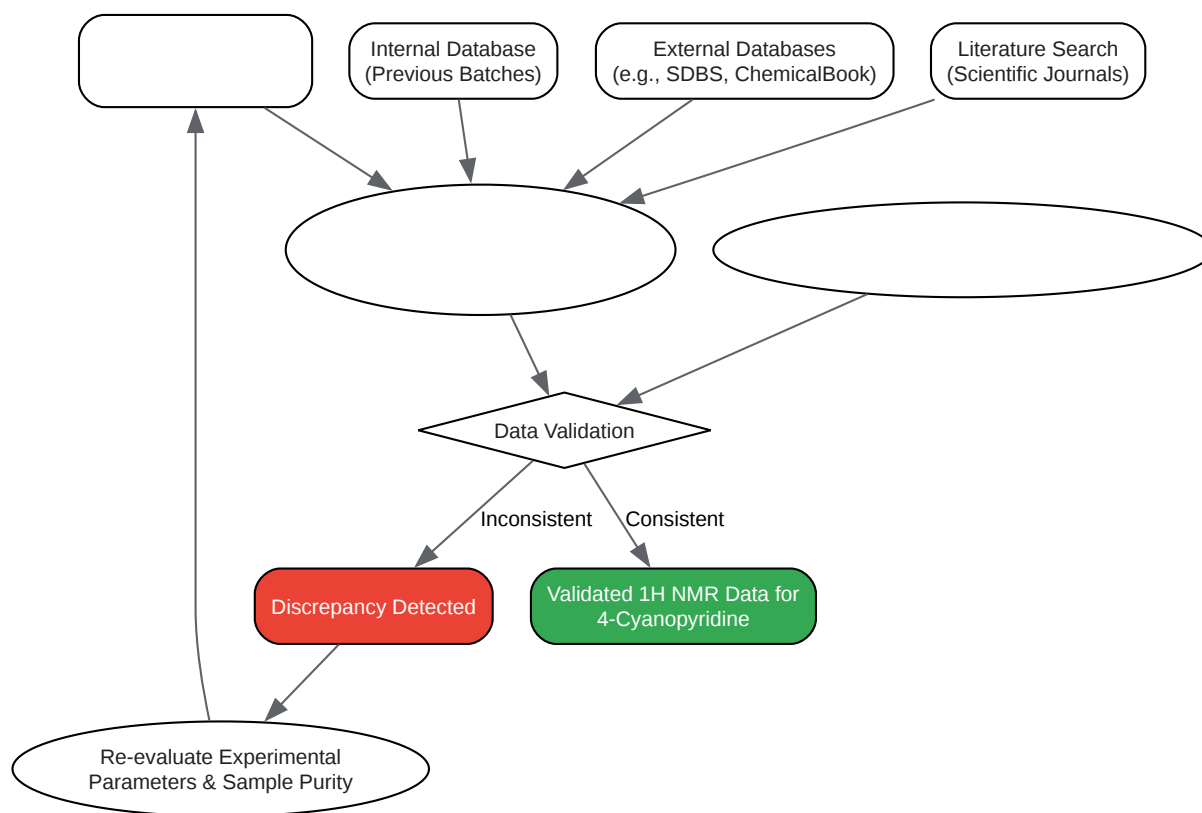
- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.^[1]
- Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.^[1]
- Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
- Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known value.
- Integration: Integrate the area under each peak to determine the relative ratio of the protons giving rise to the signals.

Data Validation Workflow

The following diagram illustrates the logical workflow for cross-referencing and validating ¹H NMR data for 4-cyanopyridine.



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Caption: Cross-referencing workflow for ¹H NMR data validation.

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